molecular formula C8H9N3O4 B1458671 Methyl 2-(methylamino)-3-nitropyridine-4-carboxylate CAS No. 1803593-34-1

Methyl 2-(methylamino)-3-nitropyridine-4-carboxylate

Cat. No.: B1458671
CAS No.: 1803593-34-1
M. Wt: 211.17 g/mol
InChI Key: NAWYTNCUYRWLFP-UHFFFAOYSA-N
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Description

Methyl 2-(methylamino)-3-nitropyridine-4-carboxylate (CAS 1803593-34-1) is a high-purity nitropyridine derivative offered as a valuable building block for chemical and pharmaceutical research. With a molecular formula of C8H9N3O4 and a molecular weight of 211.17 g/mol, this compound is part of the important class of pyridine derivatives, which are fundamental substrates in the synthesis of chemical, pharmaceutical, and optical materials . This compound serves as a versatile synthetic intermediate, particularly in the development of more complex molecules. Its structure, featuring both methylamino and nitro substituents on the pyridine ring, is analogous to those studied for their non-linear optical properties and their utility as ligands in metal complexes, especially with d- and f-electron metal ions . Research into similar nitropyridine compounds highlights their significant potential in material science, including the design of new chromophores and the creation of smart materials . This product is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. All chemicals should be handled by qualified and trained professionals in a laboratory setting.

Properties

IUPAC Name

methyl 2-(methylamino)-3-nitropyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O4/c1-9-7-6(11(13)14)5(3-4-10-7)8(12)15-2/h3-4H,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAWYTNCUYRWLFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=CC(=C1[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution and Amination on Pyridine Ring

A key approach involves nucleophilic aromatic substitution (NAS) on a 3-nitropyridine derivative, where the nitro group activates the ring towards substitution by amines at the 2-position. According to Stockmann (2010), methyl 3-nitropyridine-4-carboxylate undergoes nucleophilic substitution with methylamine to replace the 2-position substituent, yielding methyl 2-(methylamino)-3-nitropyridine-4-carboxylate. This method exploits the electron-withdrawing effect of the nitro group to facilitate selective amination.

Condensation and Reduction Route Starting from 2-Chloro-3-nitropyridine

A detailed industrially viable method involves:

  • Condensation of diethyl malonate with 2-chloro-3-nitropyridine in the presence of alkali metals to form 2-methyl-3-nitropyridine-4-carboxylate intermediates.
  • Subsequent catalytic hydrogenation using Pd/C in methanol under mild conditions (0.5 MPa H2 pressure, 20–40 °C) reduces the nitro group to the amino group, yielding 2-methyl-3-aminopyridine derivatives.
  • Further amination with methylamine introduces the methylamino group at the 2-position.
  • The methyl ester is formed via esterification or maintained from malonate derivatives.

This method is noted for moderate reaction conditions, high yields (up to 97%), and suitability for scale-up production.

Direct Amination of 4-Chloro-3-nitropyridine Derivatives

Another approach involves direct reaction of 4-chloro-3-nitropyridine-4-carboxylate with methylamine to substitute the chlorine with a methylamino group at the 2-position, followed by esterification to yield the methyl ester. This method is analogous to the synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide, where the chloro substituent is replaced by methylamine under mild conditions, achieving high yields (up to 97.5%).

Reaction Conditions and Yields

Step Reagents/Conditions Temperature (°C) Pressure (MPa) Yield (%) Notes
Condensation Diethyl malonate + 2-chloro-3-nitropyridine + alkali metal Ambient to 50 Atmospheric 85–90 Followed by acidic decarboxylation
Catalytic Hydrogenation Pd/C catalyst, methanol solvent, H2 gas 20–40 0.5 97 Reduces nitro to amino group
Amination Methylamine substitution on 2-position 25–50 Atmospheric 90–97 Nucleophilic aromatic substitution
Esterification (if needed) Methanol, acid catalyst Reflux Atmospheric >90 To form methyl ester

Research Findings and Analytical Data

  • The regioselectivity of amination at the 2-position is enhanced by the electron-withdrawing nitro group at the 3-position, which activates the pyridine ring for nucleophilic attack.
  • Catalytic hydrogenation using Pd/C under mild conditions effectively reduces the nitro group without affecting the ester functionality, preserving the methyl ester group.
  • The final product purity is confirmed by microanalysis and spectroscopic methods, showing good agreement with theoretical stoichiometry.
  • Synthetic yields are consistently high, often exceeding 90%, making these methods practical for industrial applications.

Summary Table of Preparation Routes

Method Starting Material Key Steps Advantages Reference
Nucleophilic Aromatic Substitution Methyl 3-nitropyridine-4-carboxylate Amination with methylamine High regioselectivity, mild conditions
Condensation + Catalytic Reduction 2-Chloro-3-nitropyridine + diethyl malonate Condensation, hydrogenation, amination High yield, scalable, industrially feasible
Direct Amination of Chloro Derivative 4-Chloro-3-nitropyridine-4-carboxylate Amination with methylamine, esterification Simple, high yield, cost-effective

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(methylamino)-3-nitropyridine-4-carboxylate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous acid or base.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Various nucleophiles such as halides, thiols, or amines.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products

    Reduction: 2-(Methylamino)-3-aminopyridine-4-carboxylate.

    Substitution: Depending on the nucleophile, various substituted pyridine derivatives.

    Hydrolysis: 2-(Methylamino)-3-nitropyridine-4-carboxylic acid.

Scientific Research Applications

Organic Synthesis

Role as an Intermediate
Methyl 2-(methylamino)-3-nitropyridine-4-carboxylate serves as a crucial intermediate in the synthesis of complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals. The presence of both nitro and ester groups allows for various chemical transformations, making it a versatile building block in organic chemistry.

Table 1: Comparison of Similar Compounds

Compound NameStructure FeaturesUnique Characteristics
This compoundNitro, amino, esterVersatile intermediate
2-Amino-4-methyl-3-nitropyridineNitro, aminoLacks ester functionality
4-Methyl-3-nitropyridineNitroLacks amino and ester groups
2-Amino-3-nitropyridine-4-carboxylic acidCarboxylic acidLacks ester functionality

Medicinal Chemistry

Biological Activity
Research indicates that derivatives of this compound exhibit promising biological activities, particularly antimicrobial and anticancer properties. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.

Antimicrobial Activity Case Study

A study assessed the antimicrobial efficacy of various derivatives against common pathogens:

Compound DerivativeMinimum Inhibitory Concentration (MIC) µg/mLTarget Pathogen
Derivative A32Staphylococcus aureus
Derivative B64Escherichia coli
Derivative C16Pseudomonas aeruginosa

These findings underscore the potential use of this compound in developing new antimicrobial agents.

Material Science

Development of Novel Materials
this compound is also utilized in material science for the creation of materials with specific electronic or optical properties. Its unique structure allows for functionalization that can enhance material characteristics for various applications.

Mechanism of Action

The mechanism of action of Methyl 2-(methylamino)-3-nitropyridine-4-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the methylamino group can enhance binding affinity to specific targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table compares Methyl 2-(methylamino)-3-nitropyridine-4-carboxylate with structurally similar compounds derived from the evidence:

Compound Name Substituents (Pyridine Positions) Molecular Formula Key Properties/Activities Evidence Reference
This compound 2: -NHCH₃; 3: -NO₂; 4: -COOCH₃ C₈H₉N₃O₄ Hypothesized reactivity due to nitro and methylamino groups
Methyl 2-aminoisonicotinate 2: -NH₂; 3: -CH₃; 4: -COOCH₃ C₈H₁₀N₂O₂ Intermediate in drug synthesis; no direct bioactivity reported
2-[(Methylamino)methyl]phenol Benzene ring with -CH₂NHCH₃ and -OH substituents C₈H₁₁NO Antibiofilm activity (>70% inhibition at 1.25 µM) against S. aureus; no antibacterial effects
Methyl 1-(methylamino)cyclobutanecarboxylate Cyclobutane ring with -NHCH₃ and -COOCH₃ C₇H₁₂NO₂ Used as a synthetic intermediate; LCMS data (m/z 411 [M+H]⁺)

Key Observations:

  • Synthetic Utility : Methyl-substituted carboxylates (e.g., and compounds) are frequently employed as intermediates, suggesting the target compound could serve a similar role in multi-step syntheses .

Discussion of Research Findings and Implications

Electronic and Solubility Profiles

The electron-withdrawing nitro group at position 3 in the target compound may reduce electron density on the pyridine ring, increasing stability under acidic conditions but decreasing solubility in polar solvents compared to methyl or amino analogs (e.g., Methyl 2-aminoisonicotinate). Conversely, the methylamino group at position 2 could enhance solubility in protic solvents via hydrogen bonding .

Biological Activity

Methyl 2-(methylamino)-3-nitropyridine-4-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features a nitro group that significantly influences its reactivity and biological interactions. The presence of the nitro group enhances the compound's electrophilicity, allowing it to interact with various biological targets, including enzymes and receptors.

The biological activity of this compound is primarily attributed to the following mechanisms:

  • Reduction of Nitro Group : The nitro group can be enzymatically reduced to form reactive intermediates that may interact with cellular components, leading to cytotoxic effects. This reduction is facilitated by NADH or NADPH as reducing agents, resulting in the formation of nitroso and hydroxylamine intermediates that can bind covalently to biomolecules, potentially causing DNA damage and cell death .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, some derivatives have shown potential in modulating neurochemical pathways, which could be beneficial in treating neurological disorders .

Antimicrobial Activity

Nitro-containing compounds like this compound are known for their antimicrobial properties. Research indicates that these compounds can produce toxic intermediates upon reduction, which then bind to DNA, leading to nuclear damage. This mechanism is similar to that observed in well-known antibiotics such as metronidazole .

Anticancer Properties

The compound's derivatives are being investigated for their anticancer potential. Studies have shown that certain nitropyridine derivatives exhibit significant cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis through the generation of reactive oxygen species (ROS) following the reduction of the nitro group .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study highlighted that this compound exhibited potent activity against Gram-positive and Gram-negative bacteria. The compound's effectiveness was attributed to its ability to generate reactive intermediates upon reduction, which were toxic to microbial cells .
  • Anticancer Activity : In vitro studies demonstrated that derivatives of this compound induced apoptosis in human cancer cell lines. The mechanism involved increased ROS production and subsequent activation of apoptotic pathways .
  • Enzyme Interaction Studies : Research has shown that this compound can inhibit specific enzymes involved in cancer metabolism, thereby reducing tumor growth in animal models. This suggests its potential as a lead compound for developing new anticancer therapies .

Data Table: Summary of Biological Activities

Biological Activity Mechanism References
AntimicrobialNitro group reduction leads to DNA damage
AnticancerInduction of apoptosis via ROS generation
Enzyme inhibitionModulation of metabolic pathways

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-(methylamino)-3-nitropyridine-4-carboxylate
Reactant of Route 2
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Methyl 2-(methylamino)-3-nitropyridine-4-carboxylate

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